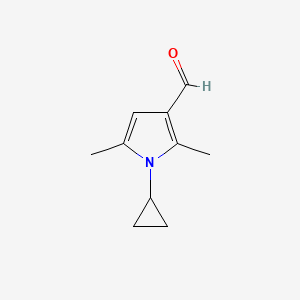

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Descripción

Introduction and Chemical Identity

Nomenclature and Classification

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde belongs to the class of organic compounds known as aryl-aldehydes, specifically categorized as substituted pyrrole derivatives. The compound represents a heterocyclic aromatic system featuring a five-membered pyrrole ring with both alkyl and aldehyde substituents. According to chemical taxonomy, it falls under the broader classification of organic oxygen compounds, more specifically within the carbonyl compounds subcategory.

The systematic nomenclature follows International Union of Pure and Applied Chemistry standards, with the primary name being this compound. This nomenclature precisely describes the structural features: a pyrrole ring system with a cyclopropyl group attached to the nitrogen atom (position 1), methyl substituents at positions 2 and 5, and an aldehyde functional group at position 3. The compound classification within chemical databases consistently identifies it as a pyrrole-3-carboxaldehyde derivative.

The chemical exhibits characteristics typical of aromatic heterocycles, specifically five-membered nitrogen-containing rings. Pyrrole derivatives are recognized for their aromatic stability, which arises from the delocalization of six pi electrons across the five-membered ring system, including the nitrogen lone pair. This aromatic character contributes significantly to the compound's chemical stability and reactivity patterns.

Historical Context of Pyrrole Carbaldehyde Research

The investigation of pyrrole carbaldehyde compounds has a rich historical foundation dating back to early organic chemistry research. Pyrrole itself, the parent compound of this derivative class, was first systematically studied in the late 19th and early 20th centuries as researchers began to understand heterocyclic aromatic systems. The pyrrole ring system gained particular significance when scientists discovered its presence in essential biological molecules such as chlorophyll, heme, and bile pigments.

Early research into pyrrole carbaldehydes revealed unique chemical properties that distinguished them from typical aromatic aldehydes. Historical studies demonstrated that pyrrole-2-carbaldehyde exhibits unusual behavior in standard aldehyde tests, failing to show positive Schiff's tests while responding positively to Tollen's reagent. These observations led to a deeper understanding of how the aromatic pyrrole system influences aldehyde reactivity.

The development of synthetic methodologies for pyrrole carbaldehydes has evolved significantly over decades. Early synthetic approaches included Vilsmeier formylation reactions and Friedel-Crafts acylation methods, though these often suffered from moderate yields and selectivity issues. The specific synthesis of 3-position carbaldehydes required specialized techniques, including decarbonylation procedures that were particularly challenging to optimize.

Research into substituted pyrrole derivatives, including cyclopropyl-substituted variants, emerged as synthetic organic chemistry advanced in the mid-to-late 20th century. The introduction of cyclopropyl groups onto pyrrole systems represented a significant synthetic challenge due to the strained nature of the three-membered ring and its potential reactivity under the conditions required for pyrrole functionalization.

Chemical Identity Parameters

Molecular Formula and Weight

The molecular formula of this compound is C₁₀H₁₃NO, representing a composition of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This formula reflects the structural components: the five-carbon pyrrole ring, the three-carbon cyclopropyl substituent, two methyl groups, and the aldehyde carbon.

The molecular weight of the compound is precisely 163.22 grams per mole. This molecular weight places the compound within the range typical for small organic molecules suitable for pharmaceutical development and synthetic applications. The relatively modest molecular weight contributes to favorable physicochemical properties, including potential membrane permeability and synthetic accessibility.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| Exact Mass | Not specified in sources | - |

| Elemental Composition | C: 73.6%, H: 8.0%, N: 8.6%, O: 9.8% | Calculated |

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is CC1=CC(=C(N1C2CC2)C)C=O, which provides a linear representation of the compound's connectivity. This notation clearly shows the cyclopropyl group attachment to the nitrogen atom and the positioning of substituents around the pyrrole ring.

Propiedades

IUPAC Name |

1-cyclopropyl-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-9(6-12)8(2)11(7)10-3-4-10/h5-6,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBULWGFKZMHJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351221 | |

| Record name | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808434 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

640264-45-5 | |

| Record name | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclopropanation of Pyrrole Derivatives

The introduction of the cyclopropyl group onto the pyrrole nitrogen represents a critical step in synthesizing this compound. Patent US8822694B2 outlines a general strategy for functionalizing pyrroles at the 1-position via nucleophilic substitution or transition metal-catalyzed coupling. While the patent focuses on sulfonylpyrroles, the methodology can be extrapolated to cyclopropanation. For instance, reacting a pyrrole precursor (e.g., 2,5-dimethyl-1H-pyrrole-3-carbaldehyde) with cyclopropyl bromide under basic conditions (e.g., $$ \text{K}2\text{CO}3 $$) in a polar aprotic solvent like dimethylformamide (DMF) facilitates N-alkylation. The reaction typically proceeds at elevated temperatures (80–100°C) over 12–24 hours, yielding the cyclopropyl-substituted product.

Key Considerations :

- Steric hindrance from the 2- and 5-methyl groups may necessitate longer reaction times or higher temperatures.

- Competing side reactions, such as over-alkylation or oxidation of the aldehyde group, require careful monitoring.

Reaction Mechanisms and Intermediate Analysis

N-Cyclopropylation Mechanism

The cyclopropanation step proceeds via an $$ \text{S}\text{N}2 $$ mechanism, where the pyrrole nitrogen acts as a nucleophile, attacking the electrophilic cyclopropyl bromide. The reaction is facilitated by a base (e.g., $$ \text{K}2\text{CO}_3 $$), which deprotonates the pyrrole, enhancing its nucleophilicity. A proposed transition state involves partial bond formation between nitrogen and the cyclopropyl carbon, with concurrent bromide departure.

Electrophilic Aromatic Substitution in Formylation

The Vilsmeier-Haack reaction generates an electrophilic chloroiminium intermediate ($$ \text{Cl}2\text{PO-NMe}2^+ $$), which undergoes electrophilic attack at the electron-rich 3-position of the pyrrole ring. Subsequent hydrolysis with aqueous workup liberates the aldehyde group.

Intermediate Characterization :

- Chloroiminium Intermediate : Detected via $$ ^{31}\text{P} $$-NMR at δ 15–18 ppm.

- Proto-Demetalation : Confirmed by quenching with $$ \text{D}_2\text{O} $$, yielding deuterated aldehyde.

Optimization Strategies and Yield Enhancement

Solvent and Catalytic Systems

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance N-alkylation rates by stabilizing ionic intermediates. Conversely, dichloromethane ($$ \text{CH}2\text{Cl}2 $$) is preferred for formylation due to its low nucleophilicity, minimizing side reactions.

Catalytic Additives :

Temperature and Kinetic Control

Lower temperatures (0–5°C) favor regioselective formylation at the 3-position, avoiding di-aldehydes. For cyclopropanation, a gradual temperature ramp (25°C → 100°C over 1 hour) prevents exothermic runaway.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as a precursor to proton pump inhibitors and kinase inhibitors. Its aldehyde group undergoes condensation with amines to form Schiff bases, which are hydrogenated to secondary amines for drug candidates.

Heterocyclic Expansion

The aldehyde functionality enables participation in multicomponent reactions (e.g., Ugi, Passerini), yielding polycyclic architectures. For example, reaction with isocyanides and carboxylic acids generates pyrrole-fused diketopiperazines.

Análisis De Reacciones Químicas

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Aplicaciones Científicas De Investigación

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrrole derivatives.

Medicine: Research into potential therapeutic applications of pyrrole derivatives often involves this compound as a starting material or intermediate.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and analogous pyrrole derivatives:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Solubility

- Cyclopropyl vs. Aromatic Groups : The cyclopropyl substituent in the target compound imparts moderate steric hindrance compared to the bulky mesityl group (CAS 1040329-45-0) . This difference affects solubility; cyclopropyl derivatives are generally more soluble in organic solvents than mesityl analogues.

- Hydroxyphenyl vs.

Commercial and Research Relevance

- The discontinuation of 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde highlights challenges in stabilizing phenolic aldehydes, contrasting with the commercial availability of the cyclopropyl and isopropylphenyl analogues.

- The mesityl derivative’s restricted solubility limits its utility in aqueous-phase reactions, whereas the cyclopropyl variant’s balanced steric profile makes it a versatile synthetic intermediate.

Actividad Biológica

1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13NO

- CAS Number : 640264-45-5

- Molecular Structure : The compound features a cyclopropyl group attached to a pyrrole ring, contributing to its unique chemical reactivity and biological properties.

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy against various pathogens. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings :

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The compound is believed to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Antifungal Activity

In addition to antibacterial properties, this compound also demonstrates antifungal activity.

- Activity Against Fungi : It has shown effectiveness against Candida albicans with MIC values reported as low as 0.0048 mg/mL .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell wall synthesis or metabolic processes in microorganisms.

- Receptor Interaction : There is evidence suggesting that it may act on various molecular targets, including nicotinic acetylcholine receptors (nAChRs), which could influence neurotransmission and other cellular processes .

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial properties of various pyrrole derivatives, including this compound. The results indicated:

- Broad-spectrum activity against multiple bacterial strains.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus mycoides | 0.0048 |

Study 2: Antifungal Activity

Another research effort focused on the antifungal activity of this compound against Candida albicans. The findings highlighted:

- Significant inhibition at low concentrations.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution of cyclopropylamine with 2,5-dimethylpyrrole-3-carboxaldehyde. Key steps include:

- Step 1 : Condensation of cyclopropylamine with 2,5-dimethylpyrrole-3-carboxaldehyde in ethanol under acidic catalysis (e.g., acetic acid) to form the N-substituted pyrrole intermediate .

- Step 2 : Oxidation of the intermediate using pyridinium chlorochromate (PCC) to yield the aldehyde functional group .

- Critical Parameters :

- Solvent choice : Ethanol promotes solubility and reaction efficiency.

- Catalyst optimization : Acetic acid enhances protonation of the amine, accelerating substitution .

- Oxidation selectivity : PCC avoids over-oxidation to carboxylic acids, preserving the aldehyde moiety .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare and NMR data with analogous compounds (e.g., 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde ). Key signals include:

- Aldehyde proton: ~9.8–10.2 ppm (singlet).

- Cyclopropyl protons: ~0.5–1.5 ppm (multiplet).

- Mass Spectrometry : Molecular ion peak at m/z ~205 (calculated molecular weight for ) .

- Infrared Spectroscopy : Aldehyde C=O stretch at ~1700–1720 cm .

Advanced Research Questions

Q. What electronic and steric effects does the cyclopropyl group impart on the pyrrole ring, and how does this influence reactivity?

- Mechanistic Insights :

- Electronic Effects : The cyclopropyl group is electron-donating via hyperconjugation, increasing electron density on the pyrrole ring. This enhances electrophilic substitution at the 4-position .

- Steric Effects : The rigid cyclopropane ring hinders access to the nitrogen atom, reducing nucleophilic reactivity at the 1-position .

- Experimental Validation :

- Compare reaction rates with analogues (e.g., 1-Cyclohexyl vs. 1-Cyclopropyl derivatives) in halogenation or nitration reactions .

- Use DFT calculations to map electron density distribution .

Q. How can contradictory biological activity data for pyrrole-3-carbaldehyde derivatives be resolved?

- Case Study : Fluorophenyl-substituted pyrroles (e.g., 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde) show variable antimicrobial activity due to differences in bacterial membrane permeability .

- Resolution Strategy :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., cyclopropyl vs. fluorophenyl) and test against standardized bacterial strains .

- Bioavailability Assays : Measure logP values to correlate lipophilicity with activity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Key Challenges :

- Oxidation Control : PCC is cost-prohibitive at scale; alternatives like Swern or TEMPO/NaClO may be explored .

- Purification : Chromatography is impractical for large batches; optimize crystallization conditions using solvent polarity gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.